1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of a butyl group, a chloromethyl group, and a methyl group attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one typically involves the reaction of 3-methylpyrrolidin-2-one with butyl chloride and chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidinones, while oxidation can produce hydroxylated or carbonylated derivatives.
Scientific Research Applications
1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other cellular components.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-5-(chloromethyl)-1H-tetrazole: This compound shares the butyl and chloromethyl groups but has a tetrazole ring instead of a pyrrolidinone ring.
5-Chloromethyl-1H-tetrazole: Similar to the above compound but lacks the butyl group.
Uniqueness
1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one is unique due to the presence of both a butyl group and a chloromethyl group on a pyrrolidinone ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
647027-83-6 |
---|---|
Molecular Formula |
C10H18ClNO |
Molecular Weight |
203.71 g/mol |
IUPAC Name |
1-butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C10H18ClNO/c1-3-4-5-12-9(7-11)6-8(2)10(12)13/h8-9H,3-7H2,1-2H3 |
InChI Key |
VPMONVTVVKGXTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(CC(C1=O)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.